Sodium stearyl fumarate

Descripción general

Descripción

Sodium stearyl fumarate (SSF) is a lubricant used in tablet formulations to reduce friction and adhesion during the tablet manufacturing process. It has been compared to magnesium stearate and found to have similar effects on tablet strength and disintegration time. The particle size of SSF is crucial, with its effects correlating better to surface area than weight fraction. Extended mixing times improve its lubricating effect without affecting disintegration, although it may reduce the strength of certain tablets .

Synthesis Analysis

While the provided papers do not detail the synthesis of SSF, they do discuss its application in tablet formulations. SSF is used as a lubricant and has been evaluated for its physical properties in the tableting process, such as compaction force, ejection force, and residual force . It is also used as a taste-masking agent in orally disintegrating tablets (ODTs) .

Molecular Structure Analysis

The molecular structure of SSF is not explicitly analyzed in the provided papers. However, its structure plays a role in its function as a lubricant and its interactions with other tablet components. For instance, SSF's compatibility with various active pharmaceutical ingredients (APIs) is critical, as seen in the study where SSF was found to react with an API under humid conditions, leading to the formation of a Michael addition product .

Chemical Reactions Analysis

SSF can undergo degradation when in contact with APIs under certain conditions. A study found that SSF reacted with an API to form a degradant product, which was identified as a Michael addition product of the API and fumaric acid. This reaction was facilitated by water and basic conditions, indicating that SSF can participate in chemical reactions under specific microenvironments .

Physical and Chemical Properties Analysis

SSF's physical properties, such as solubility and moisture absorption, have been studied. It has been found to improve moisture absorption when used in combination with other excipients . The chemical properties of SSF, such as its stability and interaction with APIs, are also of interest. For example, SSF did not interact with drugs or excipients after prolonged mixing, which did not adversely affect the disintegration time or drug dissolution rate . Additionally, a high-pH reversed-phase HPLC method has been developed for the quantitative determination of SSF in tablet formulations, confirming its uniformity in continuous manufacturing processes .

Relevant Case Studies

Several case studies highlight the application of SSF in tablet formulations. It has been used as a lubricant in direct comparison with magnesium stearate, showing similar effects on tablet properties . SSF has also been utilized as a taste-masking agent in the preparation of ODTs, resulting in tablets with acceptable palatability and fast disintegration . Moreover, the degradation of SSF under humid conditions in the presence of an API has been documented, emphasizing the need for careful consideration of excipient-API compatibility .

Aplicaciones Científicas De Investigación

Lubricant in Pharmaceutical Solid Dosage Forms

- Scientific Field : Pharmaceutical Manufacturing

- Application Summary : SSF is used as a lubricant in the manufacturing of pharmaceutical solid dosage forms . It improves the flowability and compressibility of powders, reduces tablet sticking to punches, and enhances the disintegration and dissolution properties of tablets .

- Methods of Application : SSF is added to the tablet formulation in quantities ranging from 0.5% to 5% w/w of the total tablet weight . It can be used in wet and dry granulation as well as in direct compression and continuous manufacturing processes .

- Results or Outcomes : The use of SSF results in improved powder flowability, reduced tablet sticking, and enhanced dissolution properties of the tablet .

Coating Agent in Tablet Formulations

- Scientific Field : Pharmaceutical Manufacturing

- Application Summary : SSF is used as a coating agent in tablet formulations to improve the appearance, taste, and stability of the tablet .

- Methods of Application : SSF is added to the coating solution and applied to the tablets. The normal quantity of SSF used in coated tablets is between 0.5% to 5% w/w of the total tablet weight .

- Results or Outcomes : The use of SSF as a coating agent results in improved appearance, taste, and stability of the tablet .

Lubricant in Capsule Formulations

- Scientific Field : Pharmaceutical Manufacturing

- Application Summary : In capsule formulations, SSF is used as a lubricant and anti-adherent to reduce adhesion between the capsule shell and contents .

- Methods of Application : SSF is added to the capsule formulation in quantities ranging from 0.25% to 2.5% w/w of the total capsule weight .

- Results or Outcomes : The use of SSF in capsule formulations results in reduced adhesion between the capsule shell and contents .

Lubricant in Granule Formulations

- Scientific Field : Pharmaceutical Manufacturing

- Application Summary : SSF is used as a lubricant in granule formulations to improve powder flowability .

- Methods of Application : SSF is added to the granule formulation in quantities ranging from 0.5% to 5% w/w of the total granule weight .

- Results or Outcomes : The use of SSF in granule formulations results in improved powder flowability .

Dough Conditioner in Baked Goods

- Scientific Field : Food Science

- Application Summary : SSF is used as a dough conditioner in yeast-raised baked goods . It improves the texture and volume of the bread, making it softer and fluffier .

- Methods of Application : SSF is added to the dough during the mixing process. The quantity used can vary depending on the specific formulation requirements .

- Results or Outcomes : The use of SSF as a dough conditioner results in improved texture and volume of the bread .

Conditioning Agent in Dehydrated Potatoes

- Scientific Field : Food Science

- Application Summary : SSF is used as a conditioning agent in dehydrated potatoes . It helps to maintain the texture and flavor of the potatoes during the dehydration process .

- Methods of Application : SSF is added to the potatoes before the dehydration process. The quantity used can vary depending on the specific formulation requirements .

- Results or Outcomes : The use of SSF as a conditioning agent results in dehydrated potatoes with preserved texture and flavor .

Maturing and Bleaching Agent

- Scientific Field : Food Science

- Application Summary : SSF is used as a maturing and bleaching agent in food processing . It helps to improve the color and texture of the food products .

- Methods of Application : SSF is added to the food during the processing stage. The quantity used can vary depending on the specific formulation requirements .

- Results or Outcomes : The use of SSF as a maturing and bleaching agent results in improved color and texture of the food products .

Analytical Applications in Pharma Release Testing

- Scientific Field : Pharmaceutical Analysis

- Application Summary : SSF is used in several analytical applications including but not limited to pharma release testing . It helps in qualitative and quantitative analyses, and other calibration requirements .

- Methods of Application : SSF is used as a standard in analytical methods. The quantity and method of application can vary depending on the specific analytical requirements .

- Results or Outcomes : The use of SSF in analytical applications aids in accurate and precise analyses .

Safety And Hazards

While skin and eye irritation are the main safety concerns associated with Sodium Stearyl Fumarate, there is limited evidence suggesting any significant systemic toxicity or long-term health effects. The safety of Sodium Stearyl Fumarate largely depends on its proper handling and adherence to safety guidelines .

Direcciones Futuras

Sodium Stearyl Fumarate provides a nonsystemic, effective alternative as an aid to weight management therapy. This product is indicated for patients with a Body Mass Index (BMI) as low as 25 kg/m^2 without comorbidities, unlike currently approved pharmacologic options, and does not have a restriction on the duration of therapy .

Propiedades

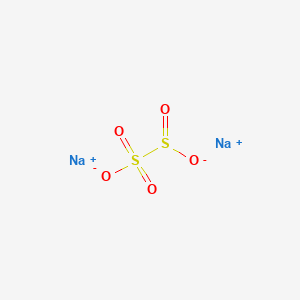

IUPAC Name |

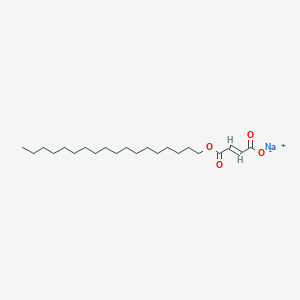

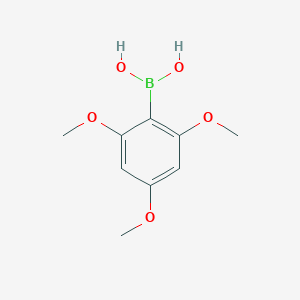

sodium;(E)-4-octadecoxy-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;/h18-19H,2-17,20H2,1H3,(H,23,24);/q;+1/p-1/b19-18+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFSJTPVIIDAQX-LTRPLHCISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021880 | |

| Record name | Sodium octadecyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium stearyl fumarate | |

CAS RN |

4070-80-8 | |

| Record name | Sodium stearyl fumarate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004070808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium octadecyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium octadecyl fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM STEARYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CV7WJK4UI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)

![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)